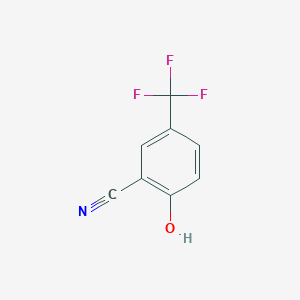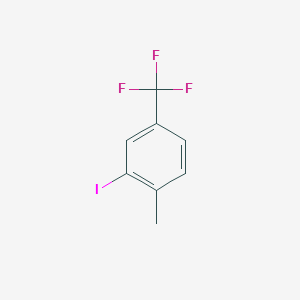
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile, also known as DMACI, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell division, DNA repair, and circadian rhythm regulation. In
Mecanismo De Acción
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile acts as a potent and selective inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of CK1 activity, which in turn affects downstream signaling pathways and cellular processes. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to inhibit CK1 isoforms α, δ, and ε, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and cell division. Inhibition of CK1 by 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile leads to changes in the phosphorylation status of various substrates, which affects downstream signaling pathways. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has several advantages as a tool for scientific research, including its potency and selectivity for CK1, as well as its ability to inhibit multiple CK1 isoforms. However, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile also has limitations, including its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure the specificity of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile's effects.
Direcciones Futuras
There are several future directions for research on 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile. One area of interest is the development of 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile derivatives with improved potency and selectivity for CK1. Another area of interest is the investigation of the role of CK1 in other diseases, such as diabetes and cardiovascular disease. Finally, 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile could be used as a tool for investigating the role of CK1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile can be synthesized through a multi-step process starting with the reaction of 4-bromo-1,1-cyclohexadiene with dimethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 5-cyanoindole. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been extensively used in scientific research as a tool for studying the role of CK1 in various cellular processes. It has been shown to inhibit CK1 activity in vitro and in vivo, leading to a range of cellular effects. 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been used to investigate the role of CK1 in circadian rhythm regulation, DNA damage response, and cell division. It has also been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
173906-55-3 |
|---|---|
Nombre del producto |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)cyclohexen-1-yl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-20(2)14-6-4-13(5-7-14)16-11-19-17-8-3-12(10-18)9-15(16)17/h3-4,8-9,11,14,19H,5-7H2,1-2H3 |
Clave InChI |
RSNYUBDIPFPZKJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
SMILES canónico |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Sinónimos |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
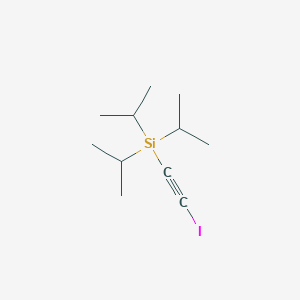



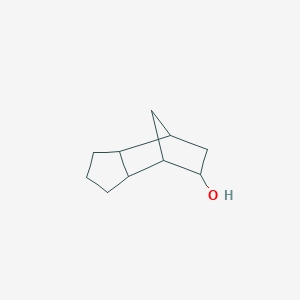


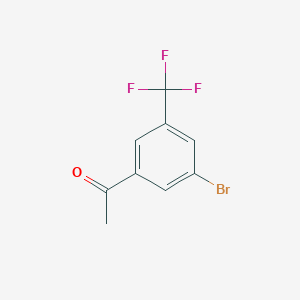

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
